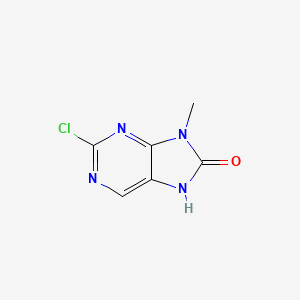

2-Chloro-9-methyl-7H-purin-8(9H)-one

Description

Properties

IUPAC Name |

2-chloro-9-methyl-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUVVSFIAPUPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the structural, physical, and chemical characteristics of this purine derivative. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are designed as self-validating systems to ensure data integrity. This guide aims to be an essential resource for scientists working with or considering the use of this compound in their research endeavors.

Introduction and Chemical Identity

This compound is a substituted purine derivative. The purine scaffold is a fundamental motif in nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a chloro group at the 2-position, a methyl group at the 9-position, and an oxo group at the 8-position suggests that this molecule could serve as a valuable intermediate in the synthesis of more complex bioactive compounds. The reactivity of the C2-chloro atom, in particular, allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

Understanding the physicochemical properties of this molecule is paramount for its effective use in research and development. These properties govern its solubility, stability, permeability, and interaction with biological targets, thereby influencing its potential as a drug candidate or a pharmacological tool.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the purine ring system follows IUPAC conventions.

Caption: Chemical structure of this compound.

Basic Properties

A summary of the fundamental properties of this compound is provided in the table below.

| Property | Value | Comments |

| Molecular Formula | C₆H₅ClN₄O | |

| Molecular Weight | 184.58 g/mol | Calculated based on the molecular formula. |

| CAS Number | Not assigned | A specific CAS number for this compound is not readily available in public databases. |

| Appearance | Expected to be a white to off-white solid | Based on the appearance of similar purine derivatives. |

| Melting Point | >130 °C (predicted) | The related compound 2-Chloro-9-methyl-9H-purine has a melting point of 129-130 °C. The 8-oxo group is expected to increase this value.[1] |

| Boiling Point | Decomposes before boiling (predicted) | Typical for heterocyclic compounds with multiple hydrogen bond donors and acceptors. |

Spectroscopic and Analytical Properties

Spectroscopic and analytical data are crucial for the unequivocal identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on data from analogous structures.[2][3]

-

¹H NMR:

-

N9-CH₃: A singlet is expected around δ 3.5-4.0 ppm.

-

N7-H: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 10-13 ppm.

-

C6-H: A singlet is expected in the aromatic region, likely around δ 8.0-8.5 ppm.

-

-

¹³C NMR:

-

N9-CH₃: A signal is expected around δ 30-35 ppm.

-

C2, C4, C5, C6, C8: Signals for the carbon atoms of the purine core are expected in the range of δ 110-160 ppm. The C8 carbonyl carbon will likely be the most downfield signal in this group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ would be expected at m/z 185.0225. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for the parent 9H-Purine.[4]

-

Expected Absorptions:

-

N-H stretch: A broad absorption band around 3100-3300 cm⁻¹ is expected for the N7-H group.

-

C=O stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the C8 carbonyl group.

-

C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region are expected for the purine ring system.

-

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of purine derivatives.

Caption: A typical RP-HPLC workflow for the analysis of purine derivatives.

A detailed protocol for the purity determination of this compound using RP-HPLC is provided in the Experimental Protocols section.

Solubility and Lipophilicity

Solubility and lipophilicity are critical parameters that influence the bioavailability and formulation development of a compound.

Solubility Profile

Based on its structure, this compound is expected to have low aqueous solubility and higher solubility in polar aprotic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Poor | The presence of the chloro and methyl groups, along with the fused ring system, contributes to its hydrophobicity. |

| DMSO | Soluble | A polar aprotic solvent capable of disrupting crystal lattice forces and forming hydrogen bonds. |

| DMF | Soluble | Similar to DMSO, it is a polar aprotic solvent suitable for dissolving many organic compounds. |

| Ethanol/Methanol | Sparingly Soluble | The polarity of the alcohol may not be sufficient to overcome the crystal lattice energy, but some solubility is expected. |

| Dichloromethane | Poorly Soluble | A nonpolar solvent that is unlikely to effectively solvate the polar purine core. |

A detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.

The lipophilicity of this compound has not been experimentally determined. However, it can be estimated using computational models or determined experimentally via methods such as the shake-flask method or by RP-HPLC.[5]

Ionization and Stability

Acidity and Basicity (pKa)

The purine ring system contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Acidic Proton: The N7-H proton is expected to be acidic, with a pKa likely in the range of 7-9.

-

Basic Sites: The nitrogen atoms in the pyrimidine ring (N1 and N3) are potential basic sites, with pKa values typically in the range of 2-4.

A robust method for determining pKa values using UV-Vis spectrophotometry is detailed in the experimental protocols section.[6][7][8]

Chemical Stability

The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Potential degradation pathways for this compound include:

-

Hydrolysis: The C2-chloro group may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

-

Oxidation: The purine ring can be susceptible to oxidative degradation.

-

Photostability: Exposure to light, particularly UV radiation, may lead to degradation.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and establish the compound's stability profile.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Protocol for Purity Determination by RP-HPLC

This protocol describes a general method for determining the purity of a sample of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute with a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Procedure:

-

Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the sample solution.

-

Run the gradient method.

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

Causality: The use of a C18 column provides good retention for moderately polar compounds like purine derivatives. TFA is used as an ion-pairing agent to improve peak shape for basic nitrogen-containing compounds. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.[9][10][11][12][13]

Protocol for Thermodynamic Solubility Determination

This protocol follows the shake-flask method to determine the equilibrium solubility.

-

Materials: this compound, desired solvents (e.g., water, phosphate-buffered saline pH 7.4), vials, orbital shaker, centrifuge, HPLC system.

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis).

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as the RP-HPLC method described above, against a standard curve of known concentrations.

Causality: This method ensures that the solution is saturated and at equilibrium, providing the true thermodynamic solubility. Centrifugation is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium.[14][15]

Protocol for pKa Determination by UV-Vis Spectrophotometry

This protocol utilizes the change in UV absorbance with pH to determine the pKa.[6][7][16][17]

-

Materials: this compound, a series of buffers covering a wide pH range (e.g., pH 2 to 12), UV-Vis spectrophotometer with a 96-well plate reader, quartz cuvettes or UV-transparent 96-well plates.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Procedure:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a series of buffers with known pH values.

-

Add a small, constant amount of the stock solution to each well to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 50 µM). The final DMSO concentration should be kept low (<1%) to minimize its effect on the pKa.

-

Measure the full UV spectrum (e.g., 200-400 nm) for each well.

-

Identify the wavelength(s) with the largest change in absorbance as a function of pH.

-

Plot absorbance at the chosen wavelength(s) versus pH.

-

Fit the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa value(s).

Causality: The ionization of a chromophore-containing molecule alters its electronic structure, leading to a change in its UV-Vis absorbance spectrum. By monitoring this change across a range of pH values, the equilibrium point between the ionized and non-ionized forms (the pKa) can be determined.

Conclusion

This compound is a purine derivative with significant potential as a synthetic intermediate in drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, drawing upon data from closely related analogs where specific experimental values are not yet available. The inclusion of robust, field-proven experimental protocols provides researchers with the necessary tools to fully characterize this molecule in their own laboratories. A thorough understanding and experimental determination of the properties outlined in this guide are essential first steps for any research program involving this compound, ensuring data quality and facilitating its development for potential therapeutic applications.

References

- Borges, C. R., et al. (2002). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection.

- Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.

- General HPLC Methods. (n.d.). [Link]

- AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). [Link]

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). PMC - NIH. [Link]

- Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(2-3), 113-123. [Link]

- Li, Y., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. Food Science & Nutrition, 7(6), 2099-2108. [Link]

- George, S. K., et al. (2013). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 91(6), 2841-2846. [Link]

- Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305-309. [Link]

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. American Elements. [Link]

- Alaaa, O. (2025). Determination of pKa Using UV-VIS Spectrophotometry. Prezi. [Link]

- Hou, Y., et al. (2025). Guidelines for purine extraction and determination in foods. Journal of Food Science. [Link]

- World Health Organization. (2018).

- Direct Regioselective C-H Cyan

- pKa of a dye: UV-VIS Spectroscopy. (n.d.). [Link]

- Pharma Growth Hub. (2021). Measurement of pKa by UV Spectroscopy. YouTube. [Link]

- 6-chloro-9-methyl-9H-purine. (n.d.). SpectraBase. [Link]

- 2-CHLORO-6-METHYL-9-(BETA-D-RIBOFURANOSYL)-PURINE. (n.d.). SpectraBase. [Link]

- NIST. (n.d.). 9H-Purine. NIST WebBook. [Link]

- Agatonovic-Kustrin, S., et al. (2015). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Molecules, 20(9), 16405-16421. [Link]

- precisionFDA. (n.d.). 2-Amino-9-[[(1S)-2-chloro-1-(hydroxymethyl)ethoxy]methyl]. precisionFDA. [Link]

- Müller, M., et al. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in Experimental Medicine and Biology, 387, 31-36. [Link]

- NIST. (n.d.). 9H-Purine. NIST WebBook. [Link]

- Chemical-Suppliers. (n.d.). Your Inquiry on this compound. Chemical-Suppliers. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9H-Purine [webbook.nist.gov]

- 5. Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. prezi.com [prezi.com]

- 9. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]

- 11. cores.emory.edu [cores.emory.edu]

- 12. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-9-methyl-7H-purin-8(9H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 2-Chloro-9-methyl-7H-purin-8(9H)-one. Designed for professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple recitation of methods to offer a rationale-driven approach, mirroring the decision-making process in a modern analytical laboratory. We will explore the synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to unequivocally confirm the molecular structure of this purine derivative.

Foundational Analysis and Molecular Formula Determination

The initial step in any structure elucidation is to ascertain the molecular formula. For this compound, this is typically achieved through high-resolution mass spectrometry (HRMS) and elemental analysis.

Molecular Formula: C₆H₅ClN₄O CAS Number: 1273315-11-9[1] Molecular Weight: 184.58 g/mol [1]

This foundational data is the bedrock upon which all subsequent spectroscopic interpretation is built.

Mass Spectrometry: Probing Fragmentation and Isotopic Patterns

Mass spectrometry provides two critical pieces of information: the mass of the molecular ion and the fragmentation pattern, which offers clues about the molecule's substructures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is expected to exhibit a molecular ion peak cluster that is characteristic of a chlorine-containing compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), we anticipate a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Key Insights |

| 184/186 | [M]⁺ | Molecular ion peak cluster, confirming the molecular weight and the presence of one chlorine atom. |

| 155 | [M - COH]⁺ | Loss of the formyl radical from the purinone ring, a common fragmentation pathway for such heterocyclic systems. |

| 128 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the fragment after chlorine loss, indicative of the purine ring structure. |

| 113 | [M - CO - NCH₃]⁺ | Fragmentation involving the loss of the methyl isocyanate fragment. |

| 78 | [C₄H₂N₃]⁺ | A fragment corresponding to the pyrimidine ring after significant fragmentation. |

The fragmentation pattern is a puzzle that, when pieced together, reveals the connectivity of the atoms within the molecule. The presence of these specific fragments strongly supports the proposed purin-8-one structure.

Caption: Predicted EI-MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A greater number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

2D NMR (HSQC/HMBC): For unambiguous assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish direct (¹J) and long-range (²J, ³J) C-H correlations.

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to be relatively simple, with two key signals:

-

N-CH₃ Signal: A singlet in the upfield region (around 3.4-3.8 ppm) corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Aromatic C-H Signal: A singlet in the downfield region (around 7.5-8.5 ppm). In N-9 substituted purines, the H-8 proton is typically more deshielded than the H-2 proton. However, in this case, only one aromatic proton is present, which is expected to be at the C6 position.

-

N-H Signal: A broad singlet, likely in the downfield region (10-12 ppm), corresponding to the proton on the purine ring nitrogen.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule.

Table 2: Predicted NMR Data for this compound (in DMSO-d₆)

| Signal | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |

| N-CH₃ | ~3.5 (s, 3H) | ~30 | C4, C8 |

| C6-H | ~8.0 (s, 1H) | ~145 | C2, C4, C5, C8 |

| C2 | - | ~154 | C6-H |

| C4 | - | ~150 | N-CH₃, C6-H |

| C5 | - | ~118 | C6-H |

| C8 | - | ~158 | N-CH₃, C6-H |

| N7-H | ~11.5 (br s, 1H) | - | - |

The HMBC experiment is crucial for confirming the position of the methyl group. A correlation between the methyl protons and both C4 and C8 would unequivocally establish the N9-methylation.

Caption: Key Predicted HMBC Correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Data Interpretation

The FTIR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| ~1700 | C=O stretch | Amide (purinone) |

| 1620-1580 | C=N, C=C stretch | Purine ring |

| 1480-1400 | C-H bend | Methyl C-H |

| ~750 | C-Cl stretch | Chloroalkane |

The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key diagnostic feature for the purin-8-one structure. The presence of aromatic and aliphatic C-H stretches, along with the C=N/C=C ring vibrations, further corroborates the overall structure.

Synthesis and Conclusion: A Unified Structural Picture

The convergent evidence from mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a robust and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular formula and the presence of a chlorine atom.

-

¹H and ¹³C NMR define the carbon-hydrogen framework and, crucially, the position of the methyl group at N9.

-

FTIR identifies the key functional groups, notably the carbonyl group of the purinone ring.

The synthesis of related 2,7,9-trisubstituted purin-8-ones often involves the cyclization of a substituted pyrimidine precursor.[3] This synthetic context is valuable for understanding potential isomeric impurities that could arise, for which the detailed spectroscopic analysis described herein would be essential for differentiation.

Caption: Convergent Logic for Structure Elucidation.

This comprehensive approach, integrating multiple analytical techniques, ensures the unambiguous structural assignment of this compound, a critical step in its further development for research and pharmaceutical applications.

References

- AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C).

- American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine.

- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

- SpectraBase. (n.d.). 2-CHLORO-6-METHYL-9-(BETA-D-RIBOFURANOSYL)-PURINE.

- PubMed. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane.

- PubMed. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides.

- NIST. (n.d.). 9H-Purine.

- Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.

- ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine.

- University of Colorado Boulder. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.

- PubChem. (n.d.). 6-Chloropurine.

- PubChem. (n.d.). 2-Formylamino-6-chloropurine.

- PubChem. (n.d.). N-Methylcoclaurine.

- SpectraBase. (n.d.). 2-Chlorobenzyl 7H-purin-6-yl sulfide.

- Pharmaffiliates. (n.d.). 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one.

- Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one.

- PubMed. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine.

- ResearchGate. (n.d.). Chemical Synthesis, Spectroscopic Properties and Biochemical Evaluation of 6-chloro-2-aminopurine nucleoside triphosphate.

- SpectraBase. (n.d.). 6-CHLORO-9-(1-AZIDONONYL)-PURINE.

Sources

solubility of 2-Chloro-9-methyl-7H-purin-8(9H)-one in common lab solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Chloro-9-methyl-7H-purin-8(9H)-one in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Purine Analog Research

Purine analogs are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies.[2] this compound, as a member of this class, represents a molecule of potential interest for further investigation. However, before extensive biological evaluation can be undertaken, a thorough understanding of its solubility is paramount. Low aqueous solubility, a common challenge with purine analogs, can lead to a number of downstream issues including the underestimation of biological activity and inconsistent results in assays.[3][4] Therefore, the systematic determination of its solubility in a range of common laboratory solvents is a foundational step in its preclinical development.

This guide will provide a robust protocol for determining the thermodynamic solubility of this compound, discuss the key factors influencing its solubility based on its chemical structure, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] For this compound, its solubility in a given solvent will be dictated by its molecular structure and the properties of the solvent.

Key Molecular Features of this compound:

-

Purine Core: The bicyclic purine ring system is aromatic and contains multiple nitrogen atoms, which can act as hydrogen bond acceptors. The presence of the carbonyl group at the 8-position and the N-H group at the 7-position allows for both hydrogen bond donation and acceptance.

-

Chloro Group: The chloro substituent at the 2-position is an electron-withdrawing group that can influence the overall polarity of the molecule.

-

Methyl Group: The methyl group at the 9-position is a nonpolar, hydrophobic substituent.

The "Like Dissolves Like" Principle:

This principle is a useful heuristic for predicting solubility.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Given the presence of both polar (N-H, C=O, nitrogen atoms) and nonpolar (chloro, methyl, aromatic rings) functionalities, this compound is expected to exhibit a nuanced solubility profile.

Solvent Properties to Consider:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the purine core, potentially leading to moderate solubility. However, the hydrophobic regions of the molecule may limit its solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors and have a high dielectric constant, making them good solvents for a wide range of organic compounds.[6] It is anticipated that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the purine ring, the solubility in nonpolar solvents is expected to be low.

Standardized Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Experimental Workflow

Caption: A generalized workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use high-purity solvents.

-

Prepare a series of clean, labeled vials for each solvent to be tested.

-

-

Addition of Compound:

-

Add an excess amount of this compound to a known volume of each solvent in the respective vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[7]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed.

-

Filter the solution using a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[7]

-

-

-

Sample Preparation for Analysis:

-

Carefully transfer a known volume of the clear supernatant or filtrate to a new vial.

-

If the concentration is expected to be high, dilute the sample with the same solvent to fall within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the prepared samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table to facilitate comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Predicted Solubility Behavior and Influencing Factors

Based on the chemical structure of this compound, the following solubility trends can be predicted:

Caption: Predicted molecular interactions influencing the solubility of this compound.

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF due to strong dipole-dipole interactions and their ability to disrupt the crystal lattice of the solid.

-

Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol, where hydrogen bonding can occur, but the nonpolar regions of the molecule may limit extensive solvation.

-

Low Solubility: Anticipated in water due to the significant hydrophobic character of the molecule. The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar parts of the purine analog may be energetically unfavorable.

-

Very Low to Insoluble: Expected in nonpolar solvents like hexane and toluene, as the polar functional groups of the purine derivative will have weak interactions with these solvents.

Troubleshooting and Key Considerations

-

Compound Purity: Impurities can significantly affect solubility measurements. Ensure the starting material is of the highest possible purity.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Temperature Control: Solubility is temperature-dependent.[9][10] Maintain a constant and accurately recorded temperature throughout the experiment.

-

pH Effects: For aqueous solutions, the pH can have a dramatic effect on the solubility of ionizable compounds.[4] Since the purine core has basic nitrogen atoms, its solubility in aqueous buffers of different pH should be investigated.

-

Metastable Forms: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with its own unique solubility. It is important to characterize the solid form being used.

Conclusion

Determining the solubility of this compound is a critical early-stage activity in its development as a potential therapeutic agent or research tool. This guide provides a comprehensive, scientifically grounded approach to experimentally determine its thermodynamic solubility using the shake-flask method. By understanding the underlying chemical principles and adhering to a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding subsequent formulation development, designing meaningful in vitro and in vivo studies, and ultimately, accelerating the path from discovery to application.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- AAT Bioquest. (2023, March 17). What are the factors that affect solubility?

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.

- National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine (8th ed.).

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- FCT EMIS. (n.d.). Factors Affecting solubility curve.

Sources

- 1. enamine.net [enamine.net]

- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. evotec.com [evotec.com]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-Chloro-9-methyl-7H-purin-8(9H)-one

Introduction

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of endogenous signaling molecules and a vast array of synthetic drugs.[1][2] Its derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes.[1][3] The compound 2-Chloro-9-methyl-7H-purin-8(9H)-one belongs to the 8-oxopurine subclass, a group noted for its biological significance, arising from processes like oxidative stress and playing roles in nucleic acid function.[4][5][6] While the precise mechanism of this specific molecule is not extensively documented in publicly available literature, its structural features provide a strong basis for generating a well-founded hypothesis.

This guide presents a hypothesized mechanism of action for this compound, centered on the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This hypothesis is derived from structure-activity relationships of analogous purinone compounds.[7][8][9] We will detail the rationale for this hypothesis and provide a comprehensive, field-proven experimental workflow for its validation, designed for drug development professionals and researchers.

Part 1: Structural Analysis and Target Hypothesis

The structure of this compound offers several clues to its potential biological function.

-

8-Oxopurine Core: The purin-8-one structure is analogous to endogenous purines like guanine and hypoxanthine. This core is a common feature in inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic AMP (cAMP) and cyclic GMP (cGMP).[7][8][9][10]

-

9-Methyl Group: The methyl group at the N9 position enhances lipophilicity, which can improve cell permeability and oral bioavailability. Critically, it prevents the formation of a glycosidic bond, meaning it is unlikely to be incorporated into nucleic acids, thus reducing the potential for genotoxicity—a common concern with purine analogs used in cancer therapy.[11][12]

-

2-Chloro Substitution: The chlorine atom at the C2 position is an electron-withdrawing group that can significantly alter the electronic profile of the purine ring. This modification can enhance binding affinity to target proteins through halogen bonding or other specific interactions within a hydrophobic pocket.[13] The synthesis of such chlorinated purines is a well-established strategy in medicinal chemistry to modulate biological activity.[14][15][16]

Primary Hypothesis: Phosphodiesterase (PDE) Inhibition

Based on these structural features, the most probable mechanism of action is the inhibition of one or more families of the PDE superfamily. Many purine derivatives have been identified as potent PDE inhibitors.[7][8][17] Specifically, the 8-oxopurine scaffold is a known pharmacophore for targeting PDEs, particularly PDE2, PDE4, and PDE7.[7][8][9] Inhibition of these enzymes leads to an increase in intracellular levels of cAMP or cGMP, potent second messengers that regulate a multitude of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.

Part 2: Proposed Signaling Pathway and Molecular Interaction

We hypothesize that this compound acts as a competitive inhibitor at the catalytic site of a PDE enzyme. The purinone core likely mimics the endogenous substrate (cAMP or cGMP), while the substituents provide specificity and enhanced binding affinity.

For instance, if the compound targets a cAMP-specific PDE (like PDE4 or PDE7), its inhibitory action would lead to an accumulation of intracellular cAMP.[7][8] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets, modulating cellular responses such as inflammation and cell proliferation.

Below is a diagram illustrating the proposed signaling pathway, assuming the compound inhibits a cAMP-specific phosphodiesterase.

Part 3: Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step, self-validating experimental workflow is required. This process moves from broad, high-throughput screening to specific, mechanism-defining assays.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Oxoguanine | C5H5N5O2 | CID 135420630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibitors of cyclic AMP-specific phosphodiesterase: heterocycle-condensed purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of purine inhibitors of phosphodiesterase 7 (PDE7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors" by Wei Yuan, Xin-Yun Zhao et al. [uknowledge.uky.edu]

- 10. Differential effects of various phosphodiesterase inhibitors, pyrimidine and purine compounds, and inorganic phosphates on cyclic CMP, cyclic AMP and cyclic GMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purine analogues: rationale for development, mechanisms of action, and pharmacokinetics in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. openaccesspub.org [openaccesspub.org]

- 15. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 16. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 17. researchgate.net [researchgate.net]

Purine Analogs as Kinase Inhibitors: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of purine analogs as a privileged scaffold in the design and development of kinase inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of their mechanism of action, elucidates key structure-activity relationships, presents detailed experimental protocols for their evaluation, and surveys their therapeutic applications and clinical landscape.

The Enduring Promise of Kinases as Therapeutic Targets

Protein kinases, orchestrators of a vast array of cellular processes through the phosphorylation of substrate proteins, represent one of the most critical and extensively pursued classes of drug targets.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, but also inflammatory, cardiovascular, and neurological disorders. The ATP-binding site of kinases, a highly conserved pocket, has proven to be a particularly fertile ground for the development of small molecule inhibitors.

Purine analogs, due to their intrinsic structural resemblance to the adenine core of ATP, were among the first classes of compounds to be investigated as kinase inhibitors.[1][2] This inherent mimicry provides a strong foundation for achieving potent, competitive inhibition. Over the past decades, extensive research has transformed simple purine scaffolds into highly potent and selective clinical candidates, validating their status as a "privileged" structure in medicinal chemistry.[1]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which purine analogs inhibit kinase activity is through direct competition with ATP for binding to the catalytic cleft of the enzyme.[3] By occupying this site, they prevent the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of the kinase's substrate, thereby abrogating the downstream signaling cascade.

The purine core itself forms crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in the active site. The selectivity and potency of purine analogs are then fine-tuned through substitutions at various positions of the purine ring, most commonly at the C2, C6, and N9 positions. These substituents extend into adjacent hydrophobic pockets and form additional interactions with specific amino acid residues, allowing for discrimination between the ATP-binding sites of different kinases.[4]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The remarkable versatility of the purine scaffold lies in the ability to strategically modify its structure to achieve desired potency and selectivity profiles. The 2,6,9-trisubstituted purines are a well-explored class that exemplifies the power of SAR in kinase inhibitor design.[4]

-

C2 Position: Substituents at the C2 position often project towards the solvent-exposed region of the ATP-binding site. This position is frequently modified to enhance solubility and introduce vectors for further chemical elaboration. Aromatic and heteroaromatic rings are common substituents that can form additional π-stacking or hydrogen bonding interactions.

-

C6 Position: The C6 position is critical for achieving high potency. Bulky and hydrophobic groups at this position can occupy the hydrophobic pocket adjacent to the hinge region, significantly increasing the inhibitor's affinity. For instance, the benzylamino group in roscovitine is a key determinant of its potent CDK inhibition.[5]

-

N9 Position: Modifications at the N9 position often influence the orientation of the inhibitor within the active site and can impact selectivity. Alkyl and cycloalkyl groups are frequently employed to probe the hydrophobic region near the ribose-binding pocket.

The interplay of these substitutions allows for the generation of vast chemical libraries with diverse kinase inhibition profiles, enabling the identification of compounds with high affinity for a specific target and minimal off-target effects.

Therapeutic Applications and Clinical Landscape

The therapeutic potential of purine analog kinase inhibitors has been most extensively explored in oncology.[1] Their ability to induce cell cycle arrest and apoptosis in cancer cells has led to the clinical development of several compounds.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature of many cancers. Purine analogs have emerged as a prominent class of CDK inhibitors.

Roscovitine (Seliciclib, CYC202) is one of the most well-characterized purine analog CDK inhibitors.[8][9][10] It demonstrates potent inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9.[9] Roscovitine has undergone numerous clinical trials for various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphomas.[6][7][11][12] While it has shown some clinical activity, including a partial response in a patient with hepatocellular carcinoma, its development has been met with challenges.

Other Kinase Targets and Therapeutic Areas

Beyond CDKs, purine analogs have been developed to target a range of other kinases implicated in disease:

-

Tyrosine Kinase Inhibitors (TKIs): Several 2,6,9-trisubstituted purines have demonstrated potent inhibition of Bcr-Abl, the fusion protein driving chronic myeloid leukemia (CML), with some compounds showing greater potency than the first-generation TKI, imatinib.[4]

-

Purine Nucleoside Phosphorylase (PNP) Inhibitors: While not a kinase, PNP is a key enzyme in the purine salvage pathway. Inhibitors of PNP have been investigated for the treatment of T-cell malignancies and autoimmune diseases.[13][14][15][16][17]

-

Neurological Disorders: The purinergic system plays a crucial role in brain development and function.[18][19][20][21][22] Dysregulation of purine metabolism has been linked to various neurological conditions, suggesting a potential therapeutic avenue for purine-based compounds.

Data Presentation: A Comparative Look at Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a kinase inhibitor. The following tables summarize the IC50 values of roscovitine and its analogs against a panel of CDKs, providing a snapshot of their relative potencies and selectivities.

| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p35 (μM) | CDK4/cyclin D1 (μM) | CDK6/cyclin D2 (μM) |

| Roscovitine | 0.65 | 0.7 | 0.7 | 0.2 | >100 | >100 |

| Olomoucine | ~7 | ~7 | ~7 | ~3 | >1000 | ~150 |

Table 1: IC50 values of Roscovitine and Olomoucine against various Cyclin-Dependent Kinases. Data sourced from[5].

| Kinase | R-Roscovitine IC50 (μM) | S-Roscovitine IC50 (μM) |

| CDK1 | < 1 | < 1 |

| CDK2 | < 1 | < 1 |

| CDK5 | < 1 | < 1 |

| CDK7 | < 1 | < 1 |

| CDK9 | < 1 | < 1 |

| DYRK1A | 1-40 | 1-40 |

| ERK1 | 1-40 | 1-40 |

| ERK2 | 1-40 | 1-40 |

Table 2: IC50 values for the (R) and (S) stereoisomers of Roscovitine against a panel of kinases. Data sourced from[3].

Experimental Protocols: A Practical Guide to Kinase Inhibition Assays

The robust evaluation of purine analog kinase inhibitors relies on well-defined and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay to determine the IC50 value of a purine analog. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in luminescence is indicative of kinase activity, and the inhibition of this activity by a compound can be quantified.

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Purine analog inhibitor

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the purine analog in 100% DMSO.

-

Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve.

-

-

Kinase Reaction:

-

In the wells of the assay plate, add the purine analog dilutions. Include a "no inhibitor" control (DMSO only) and a "no kinase" control.

-

Add the kinase to all wells except the "no kinase" control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

-

-

Luminescence Detection:

-

Equilibrate the luminescent kinase assay reagent to room temperature.

-

Add the reagent to each well of the assay plate.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculating the IC50

The raw luminescence data is used to calculate the percent inhibition for each concentration of the purine analog. This data is then plotted to generate a dose-response curve, from which the IC50 value is determined.

Steps for Data Analysis using GraphPad Prism:

-

Data Entry:

-

Enter the inhibitor concentrations (log-transformed) in the X column and the corresponding luminescence readings (or calculated percent inhibition) in the Y columns.

-

-

Nonlinear Regression:

-

From the "Analyze" menu, select "Nonlinear regression (curve fit)".

-

Choose the "Dose-Response - Inhibition" equation family and select "log(inhibitor) vs. response -- Variable slope (four parameters)".

-

-

IC50 Determination:

-

The software will fit the data to the selected equation and provide the IC50 value along with other parameters such as the Hill slope and R-squared value.

-

Visualizations: Understanding the Concepts

Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion: The Future of Purine Analogs in Kinase Inhibition

Purine analogs continue to be a cornerstone of kinase inhibitor research and development. Their inherent ATP-mimetic properties, coupled with the vast potential for chemical modification, ensure their continued relevance in the quest for novel therapeutics. As our understanding of the kinome and its role in disease deepens, the strategic design of next-generation purine analogs with enhanced potency, selectivity, and drug-like properties will undoubtedly lead to the development of innovative treatments for a wide range of human diseases. This guide provides a foundational understanding and practical framework for researchers to contribute to this exciting and impactful field.

References

- Benson, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. European Journal of Cancer, 46(17), 3036-3044. [Link]

- Mascitelli, L., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 22(16), 8889. [Link]

- Salas, C., et al. (2021). Some examples of purine derivatives reported as TKIs inhibitors.

- Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]

- Gilbertsen, R. B., et al. (1998). Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. Current pharmaceutical design, 4(2), 133-152. [Link]

- Cyclacel Pharmaceuticals, Inc. (2010). Cyclacel Pharmaceuticals, Inc. Ends Phase 2b Study of Seliciclib After Finding No Difference Between Seliciclib and Placebo. BioSpace. [Link]

- Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

- Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1434(1), 57-73. [Link]

- Kicska, G. A., et al. (2002). Purine Nucleoside Phosphorylase Inhibitors as Novel Immuno-Oncology Agent and Vaccine Adjuvant.

- BioSpot. (n.d.). Novel purine nucleoside phosphorylase inhibitors for treatment of T-cell leukemias. BioSpot. [Link]

- Sharma, S., et al. (2016). Purine Analogues as Kinase Inhibitors: A Review.

- Le Tourneau, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British journal of cancer, 96(1), 29-36. [Link]

- ResearchGate. (n.d.). Dose−response curves of kinase inhibitors tested against PL pro.

- Ceruti, S., & Fumagalli, M. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers in Pharmacology, 8, 911. [Link]

- Miller, B. W., et al. (2024). Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays.

- Ceruti, S., & Fumagalli, M. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. PMC. [Link]

- MedPath. (n.d.). Seliciclib.

- GraphPad. (n.d.). How to determine an IC50. GraphPad. [Link]

- Wikipedia. (n.d.). Seliciclib. Wikipedia. [Link]

- Eide, C. A., et al. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia.

- Janeba, Z., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6836-6855. [Link]

- ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay.

- Patsnap Synapse. (2024). What are PNP inhibitors and how do they work?.

- ResearchGate. (n.d.). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?.

- Junaid Asghar PhD. (2021, February 3). GraphPad Prism 8 | Finding IC50 value. YouTube. [Link]

- Dr. M. S. Khan. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

- ResearchGate. (n.d.). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism.

- Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.

- Rimbert, S., et al. (2023). Role of purines in brain development, from neuronal proliferation to synaptic refinement. Neuropharmacology, 237, 109640. [Link]

- ResearchGate. (n.d.). Purine derivatives considered in this work. The inhibitory....

- Taipei Medical University. (n.d.). Purine analogues as kinase inhibitors: A review - Fingerprint. Taipei Medical University. [Link]

- MDPI. (n.d.).

- PMC. (n.d.). Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors. PMC. [Link]

- MDPI. (n.d.). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI. [Link]

- PMC. (n.d.).

- Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL)

- ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases.

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Seliciclib - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. biospace.com [biospace.com]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinmedjournals.org [clinmedjournals.org]

- 15. Novel purine nucleoside phosphorylase inhibitors for treatment of T-cell leukemias - BioSpot [biospot.eu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 18. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]

- 19. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of purines in brain development, from neuronal proliferation to synaptic refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-9-methyl-7H-purin-8(9H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1] Its inherent ability to interact with a wide array of biological targets has made it a privileged structure in the design of novel drugs. Within this vast chemical space, 2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS Number: 1273315-11-9) emerges as a key synthetic intermediate and a potential pharmacophore for the development of targeted therapies, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic importance in the discovery of next-generation therapeutics. By elucidating the underlying chemistry and biological context, this document aims to empower researchers to leverage the full potential of this versatile molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 1273315-11-9 | Internal Database |

| Molecular Formula | C₆H₅ClN₄O | Internal Database |

| Molecular Weight | 184.58 g/mol | Internal Database |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water is anticipated. | General knowledge |

| Melting Point | Not explicitly reported, but similar purinone structures exhibit melting points in the range of 150-250 °C. | [2] |

Structural Confirmation: The structural integrity of synthesized this compound would be unequivocally confirmed through a combination of spectroscopic techniques. Based on analogous structures reported in the literature, the expected spectral data are as follows:

-

¹H NMR: Resonances corresponding to the N-methyl group, the C-H proton of the purine ring system, and the N-H proton of the purinone tautomer.

-

¹³C NMR: Characteristic signals for the carbonyl carbon, the chlorinated carbon, and other carbons of the purine core.

-

Mass Spectrometry (MS): A molecular ion peak consistent with the calculated molecular weight, along with a characteristic isotopic pattern for a chlorine-containing compound.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging established purine chemistry. The following proposed synthetic workflow is based on methodologies reported for structurally related 2,7,9-trisubstituted purin-8-ones.[3][4]

A [label="Starting Material:\n4,5-diamino-2-chloropyrimidine"]; B [label="Intermediate 1:\nN-methylated pyrimidine"]; C [label="Intermediate 2:\nCyclized Purine"]; D [label="Final Product:\nthis compound"];

A -> B [label="Reductive Amination"]; B -> C [label="Cyclization"]; C -> D [label="Oxidation/Rearrangement"]; }

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthetic Route

The following protocol is a detailed, step-by-step methodology adapted from the synthesis of analogous purin-8-ones.[3][4]

Step 1: Reductive Amination of 4,5-diamino-2-chloropyrimidine

-

To a solution of 4,5-diamino-2-chloropyrimidine (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% aqueous solution) and acetic acid (catalytic amount).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated pyrimidine intermediate.

Step 2: Cyclization to form the Purine Ring

-

Dissolve the crude N-methylated pyrimidine from Step 1 in a suitable solvent such as toluene.

-

Add trifluoroacetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours.

-

Monitor the formation of the cyclized purine intermediate by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Purin-8-one

-

Dissolve the purified cyclized purine from Step 2 in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to -10 °C.

-

Add a solution of phosgene (or a phosgene equivalent like triphosgene) (1.1 eq) in toluene dropwise.

-

Slowly add a strong base, such as lithium hexamethyldisilazide (LiHMDS) (1.0 M in hexanes, 2.2 eq), while maintaining the temperature below -5 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Role in Drug Discovery and Development: A Kinase Inhibitor Scaffold

The 2-chloro-purin-8-one scaffold is a versatile starting point for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the C2 position serves as a convenient handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions, such as the Buchwald-Hartwig amination.[3] This allows for the exploration of the chemical space around the purine core to optimize binding to the target kinase.

A [label="this compound"]; B [label="Diverse Amines"]; C [label="Library of Kinase Inhibitors"];

A -> C [label="Buchwald-Hartwig Amination"]; B -> C; }

Figure 2: General scheme for the diversification of the 2-chloro-purin-8-one scaffold.

Research into 2,7,9-trisubstituted purin-8-ones has demonstrated their potential as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][3][4] The general structure-activity relationship (SAR) suggests that substituents at the N7 and N9 positions can modulate selectivity between different kinases, such as CDK4 and FLT3.[1][3] The carbonyl group at the C8 position often acts as a crucial hydrogen bond acceptor in the kinase active site.[1]

Future Perspectives and Conclusion

This compound represents a valuable building block for the synthesis of novel purine-based therapeutics. Its straightforward, albeit multi-step, synthesis and the reactivity of the C2-chloro group make it an attractive starting point for generating libraries of compounds for high-throughput screening. The established precedent of the purin-8-one core in potent kinase inhibitors underscores the potential of derivatives of this compound in oncology and other therapeutic areas where kinase dysregulation is a key pathological driver. Further exploration of the SAR of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre

- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.

- Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv.

- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.

- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH.

- The Discovery of 7-Methyl-2-[(7-methyl[2][5][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.

- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.

- Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors.

Sources

- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imtm.cz [imtm.cz]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Substituted Purin-8-ones: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary